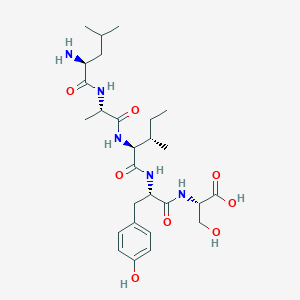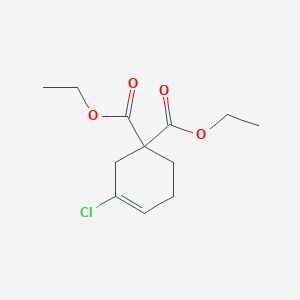![molecular formula C12H10BrNO4 B14242638 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 594857-18-8](/img/structure/B14242638.png)
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a bromo(phenyl)acetyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bromo(phenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenylacetyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromo(phenyl)acetyl group can interact with the active site of enzymes, leading to inhibition. The pyrrolidine-2,5-dione core can also interact with biological targets, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-Bromosuccinimide (NBS): Similar in structure but lacks the phenylacetyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives exist with different substituents on the pyrrolidine ring.
Uniqueness
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both the bromo(phenyl)acetyl group and the pyrrolidine-2,5-dione core. This combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
594857-18-8 |
|---|---|
Fórmula molecular |
C12H10BrNO4 |
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C12H10BrNO4/c13-11(8-4-2-1-3-5-8)12(17)18-14-9(15)6-7-10(14)16/h1-5,11H,6-7H2 |
Clave InChI |
UEARQMMURNPGJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
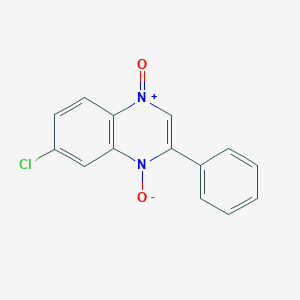
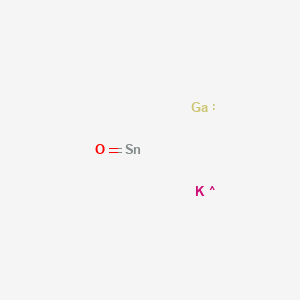
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
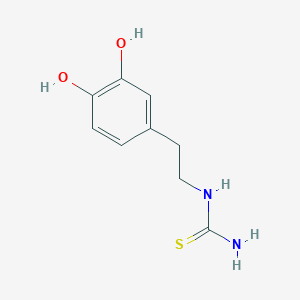
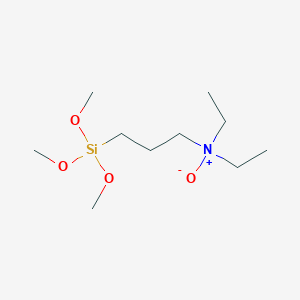
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
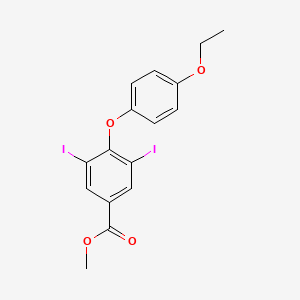
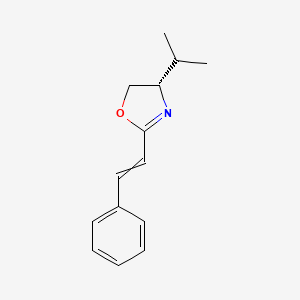

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
